molecular formula C21H24N2O5S B2469508 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428349-44-3

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2469508
CAS RN: 1428349-44-3
M. Wt: 416.49
InChI Key: WMBMTUOFPXNFMA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .

Scientific Research Applications

Cytotoxic Agents in Cancer Research

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide and related compounds have been studied for their potential use as cytotoxic agents in cancer research. Novel N-arylpyrazole derivatives bearing the sulfonamide moiety, synthesized by condensation reactions involving similar structures, exhibited promising cytotoxicity against human tumor cell lines such as MCF-7, Hela, and A549. These compounds, including pyrazole derivatives with methoxy groups, showed significant inhibition of cell growth, outperforming established drugs like celecoxib and cisplatin in some instances (Duan et al., 2016).

Antimicrobial and Antihypertensive Potential

Sulfonamide derivatives, including structures related to N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, have been explored for their potential as antimicrobial and antihypertensive agents. Research has focused on synthesizing and characterizing quinazoline derivatives for these purposes. Some of these compounds demonstrated significant diuretic and antihypertensive activities, with one specific compound showing the most potent effects in the series studied (Rahman et al., 2014).

Allosteric Antagonists in Immunology

In immunology, indazole arylsulfonamides, which are structurally related to the compound , have been synthesized and examined as human CC-chemokine receptor 4 (CCR4) antagonists. These compounds, including those with methoxy- or hydroxyl-containing groups, have shown potent antagonistic properties against CCR4, an important target in various immunological responses. This research highlights the potential of these compounds in modulating immune responses (Procopiou et al., 2013).

Environmental Degradation of Sulfonamides

Studies have also been conducted on the environmental degradation of sulfonamides, which are structurally related to the compound of interest. A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation was identified for the degradation of these compounds, leading to the elimination of sulfonamide antibiotics from the environment. This research is crucial for understanding and mitigating the environmental impact of such compounds (Ricken et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The presence of an oxazole ring and a sulfonamide group suggests that it might have antimicrobial activity .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-23-18-13-17(9-10-19(18)28-20(23)24)29(25,26)22-14-21(11-3-4-12-21)15-5-7-16(27-2)8-6-15/h5-10,13,22H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBMTUOFPXNFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

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